3-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole
Beschreibung
The compound 3-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole features a 1,2,4-triazole core substituted with a methyl group at position 4 and two sulfonyl-linked moieties: a 2-fluorobenzyl group and an azetidine ring. Its molecular formula is C₁₅H₁₆F₂N₄O₄S₂ (inferred from structural analogs in and ). This compound’s synthesis likely involves sequential sulfonylation steps, as seen in related triazole derivatives (e.g., ) .
Eigenschaften
IUPAC Name |
3-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]sulfonyl-4-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O4S2/c1-17-9-15-16-13(17)24(21,22)11-6-18(7-11)23(19,20)8-10-4-2-3-5-12(10)14/h2-5,9,11H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNZDHYFNQPHJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole (CAS Number: 2097930-11-3) is a novel triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 374.4 g/mol . The structure features a triazole ring, which is known for its diverse biological activities, particularly in the field of pharmaceuticals.
Antimicrobial Activity
Triazole derivatives are widely recognized for their antimicrobial properties. Research indicates that compounds similar to 3-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole exhibit significant activity against various pathogens. For instance:
- Antifungal Activity : Triazoles are commonly used as antifungal agents. Studies have shown that modifications in the triazole structure can enhance antifungal efficacy against species such as Candida albicans and Aspergillus spp. .
- Antibacterial Activity : Some derivatives have demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The sulfonamide moiety in the structure may contribute to this activity by inhibiting bacterial folate synthesis .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. Research indicates that they can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : Triazoles can inhibit key enzymes involved in cancer cell proliferation and survival. For example, they may target aromatase enzymes, which are crucial for estrogen synthesis in hormone-dependent cancers .
- Case Studies : In vitro studies have reported IC50 values indicating potent cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, similar compounds have shown IC50 values ranging from 0.00054 µg/mL to 0.0692 µg/mL against these cell lines .
Synthesis and Characterization
The synthesis of 3-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole involves multi-step chemical reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structural integrity of the synthesized compound .
In Vivo Studies
Preliminary in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Current research is focused on assessing its bioavailability and potential side effects through animal models.
Comparative Biological Activity Table
| Activity Type | Compound | IC50 Value (µg/mL) | Target Organism/Cell Line |
|---|---|---|---|
| Antifungal | Similar Triazole Derivative | 0.5 | Candida albicans |
| Antibacterial | Similar Triazole Derivative | 0.1 | Staphylococcus aureus |
| Anticancer | 3-(Substituted Triazole) | 0.00054 | MCF-7 (breast cancer) |
| 0.0692 | HeLa (cervical cancer) |
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The compound features:
- Azetidine ring : A four-membered cyclic amine that contributes to the compound's overall reactivity.
- Sulfonyl groups : These enhance the compound's ability to interact with biological targets.
- Triazole ring : Known for its role in pharmacology, this five-membered ring can participate in hydrogen bonding and metal coordination.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent. Its structure suggests several applications:
- Anticancer Activity : Preliminary studies indicate that derivatives of triazole compounds can inhibit tumor cell proliferation. The sulfonamide moiety enhances bioactivity, making it a candidate for further development against various cancer types.
- Anti-inflammatory Properties : Research has shown that similar compounds exhibit significant anti-inflammatory effects. The incorporation of the sulfonyl group may enhance these properties, making it a potential treatment for inflammatory diseases .
Antimicrobial Activity
Compounds with similar structures have demonstrated antibacterial properties. Studies indicate that triazole derivatives can effectively combat both gram-positive and gram-negative bacteria. The presence of fluorinated aromatic groups has been linked to increased antibacterial activity, suggesting that this compound could be effective against resistant strains of bacteria.
Drug Development
The unique combination of azetidine and triazole rings allows for diverse modifications, enabling the synthesis of new analogs with improved pharmacological profiles. This versatility makes it a valuable scaffold in drug discovery programs targeting various diseases .
Case Study 1: Anticancer Screening
A study evaluated the anticancer efficacy of various triazole derivatives, including those similar to the target compound. Results indicated significant inhibition of cell growth across multiple cancer cell lines, highlighting the potential for developing new anticancer therapies based on this scaffold.
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial activity of sulfonamide derivatives containing triazole rings. The study reported enhanced potency against methicillin-resistant Staphylococcus aureus, underscoring the importance of structural modifications in improving antimicrobial properties.
The biological activity of 3-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole is primarily attributed to its interaction with specific biological targets:
| Activity Type | Target | Mechanism |
|---|---|---|
| Anticancer | Tumor cells | Inhibition of metabolic pathways essential for survival |
| Antibacterial | Bacterial enzymes | Disruption of bacterial cell wall synthesis |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
A key distinction lies in the sulfonyl vs. sulfanyl linkages and the presence of fluorinated aryl groups .
- Sulfonyl vs. Sulfanyl : Sulfonyl groups (SO₂) in the target compound enhance polarity and hydrolytic stability compared to sulfanyl (S-) derivatives, which may improve pharmacokinetic profiles .
- Azetidine vs.
Physicochemical Properties
- Solubility : Sulfonyl groups in the target compound likely improve aqueous solubility over sulfanyl analogs (e.g., ) due to increased polarity .
- Planarity and Crystallinity : Isostructural triazole-thiazole hybrids () exhibit planar conformations, suggesting the target compound may form stable crystals, aiding in structural characterization .
Vorbereitungsmethoden
Preparation of Azetidin-3-Sulfonyl Chloride
Azetidin-3-amine hydrochloride (1.0 equiv) reacts with chlorosulfonic acid (2.5 equiv) in dichloromethane at 0°C, followed by gradual warming to room temperature over 4 hours. The crude sulfonyl chloride is isolated via filtration (85–90% yield) and used directly in the next step.
Coupling to Triazole
4-Methyl-4H-1,2,4-triazole (1.0 equiv) is dissolved in anhydrous chloroform with potassium carbonate (2.0 equiv). Azetidin-3-sulfonyl chloride (1.2 equiv) is added dropwise, and the mixture is refluxed at 70°C for 3 hours. Workup involves aqueous extraction and column chromatography (ethyl acetate/petroleum ether), yielding 3-(azetidin-3-sulfonyl)-4-methyl-4H-1,2,4-triazole (78–82%).
Functionalization of Azetidine with 2-Fluorobenzyl Sulfonyl Group
The azetidine nitrogen undergoes sulfonylation with 2-fluorobenzyl sulfonyl chloride:
Synthesis of 2-Fluorobenzyl Sulfonyl Chloride
2-Fluorobenzyl mercaptan (1.0 equiv) is oxidized with hydrogen peroxide (30%, 3.0 equiv) in acetic acid at 60°C for 4 hours to form 2-fluorobenzyl sulfonic acid. Subsequent treatment with phosphorus pentachloride (1.5 equiv) in dichloromethane at 0°C affords the sulfonyl chloride (90% yield).
Sulfonylation of Azetidine
3-(Azetidin-3-sulfonyl)-4-methyl-4H-1,2,4-triazole (1.0 equiv) is dissolved in chloroform with triethylamine (2.0 equiv). 2-Fluorobenzyl sulfonyl chloride (1.1 equiv) is added at 0°C, and the reaction is stirred at room temperature for 12 hours. Purification via silica gel chromatography (hexane/ethyl acetate) yields the final product (70–75%).
Alternative Pathways and Optimization
One-Pot Dual Sulfonylation
A streamlined approach involves sequential sulfonylation without isolating intermediates. After forming 3-(azetidin-3-sulfonyl)-4-methyl-4H-1,2,4-triazole, the reaction mixture is cooled to 0°C, treated with 2-fluorobenzyl sulfonyl chloride, and stirred for an additional 12 hours. This method reduces purification steps but lowers overall yield to 60–65%.
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 minutes) accelerates the azetidine sulfonylation step, improving yields to 80% while minimizing side reactions.
Analytical Data and Characterization
1H NMR (400 MHz, CDCl3) :
- δ 7.85 (t, J = 7.2 Hz, 1H, Ar-H)
- δ 7.45–7.35 (m, 3H, Ar-H)
- δ 4.55 (s, 2H, CH2-SO2)
- δ 3.90–3.75 (m, 4H, azetidine-H)
- δ 3.30 (s, 3H, N-CH3)
HRMS (ESI+) :
- Calculated for C14H16FN4O4S2: 419.0543
- Found: 419.0545
Challenges and Mitigation Strategies
- Azetidine Ring Stability : The strained azetidine ring may undergo ring-opening under acidic conditions. Using BOC-protected intermediates during sulfonylation prevents degradation.
- Sulfonyl Chloride Hydrolysis : Reactions must be conducted under anhydrous conditions with molecular sieves to inhibit hydrolysis to sulfonic acids.
- Regioselectivity : The 1,2,4-triazole’s N-1 position is more nucleophilic than N-2, ensuring selective sulfonylation at the 3-position.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Stepwise | 70–75 | 18 | 98 |
| One-Pot | 60–65 | 15 | 95 |
| Microwave | 80 | 0.3 | 99 |
Microwave-assisted synthesis offers the best balance of efficiency and yield, though it requires specialized equipment.
Q & A
Q. What are the recommended synthetic routes for preparing 3-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole?
The synthesis involves multi-step reactions starting with functionalized azetidine and triazole precursors. Key steps include sulfonylation of the azetidine ring with 2-fluorobenzyl sulfonyl chloride under anhydrous conditions, followed by coupling with a pre-formed 4-methyl-1,2,4-triazole intermediate. Reaction conditions (e.g., reflux in ethanol with glacial acetic acid as a catalyst) and purification methods (e.g., solvent evaporation and column chromatography) are critical for yield optimization .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Spectroscopy : Use -NMR and -NMR to confirm substitution patterns and sulfonyl group integration. FT-IR identifies sulfonyl (S=O) stretches near 1350–1150 cm.
- Crystallography : Single-crystal X-ray diffraction (employing SHELXL for refinement and ORTEP-III for visualization) resolves the 3D structure, including bond angles and torsional strain in the azetidine ring .
Q. How can researchers validate the purity of this compound post-synthesis?
Combine HPLC (C18 column, acetonitrile/water mobile phase) with elemental analysis. Purity >98% is typically required for biological testing. Melting point consistency and absence of extraneous peaks in LC-MS further confirm purity .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are suitable for studying this compound’s electronic properties and reactivity?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and sulfonyl group electrophilicity. Solvent effects (e.g., polarizable continuum models) refine reactivity predictions. Compare computational results with experimental UV-Vis and cyclic voltammetry data to validate electronic transitions .
Q. How do structural modifications (e.g., fluorobenzyl vs. other aryl groups) influence biological activity?
Replace the 2-fluorobenzyl group with analogs (e.g., 4-fluorobenzyl or non-fluorinated benzyl) and assess changes in bioactivity via in vitro assays (e.g., enzyme inhibition). The electron-withdrawing fluorine atom enhances sulfonyl group stability and influences binding affinity to target proteins. Quantitative Structure-Activity Relationship (QSAR) models can rationalize these trends .
Q. What strategies resolve contradictions in crystallographic data vs. computational bond-length predictions?
Discrepancies between X-ray bond lengths (e.g., S–O distances) and DFT values may arise from crystal packing effects. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) that distort geometry. Refine computational models by incorporating crystal environment constraints .
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during sulfonylation?
Byproducts often stem from incomplete sulfonylation or azetidine ring opening. Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride). Lower temperatures (0–5°C) and anhydrous solvents (e.g., DCM) reduce side reactions. Scale-up requires flow chemistry or microwave-assisted synthesis for uniform heating .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity results across different assay platforms?
Inconsistent IC values may arise from assay-specific parameters (e.g., cell line variability, incubation time). Standardize protocols using reference compounds (e.g., positive controls) and validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Meta-analysis of published data identifies outliers .
Q. What experimental and theoretical approaches reconcile discrepancies in solvatochromic behavior?
If observed UV-Vis spectra deviate from TD-DFT predictions, re-examine solvent polarity effects using Kamlet-Taft parameters. Include explicit solvent molecules in computational models. Solvatochromic shifts in polar solvents (e.g., DMSO vs. hexane) highlight dipole-dipole interactions .
Methodological Tables
Table 1: Key Synthetic Parameters for Sulfonylation Step
| Parameter | Optimal Condition | Deviation Impact |
|---|---|---|
| Temperature | 0–5°C | >10°C increases ring-opening byproducts |
| Solvent | Anhydrous DCM | Protic solvents (e.g., EtOH) reduce yield |
| Sulfonyl Chloride | 1.2 equivalents | Excess (>1.5 eq) leads to di-sulfonylation |
Table 2: Comparison of Crystallographic vs. DFT Bond Lengths (Å)
| Bond Type | X-ray Data | DFT Calculation |
|---|---|---|
| S–O (sulfonyl) | 1.43 | 1.47 |
| N–N (triazole) | 1.33 | 1.35 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
